2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane chemical structure and properties
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane chemical structure and properties
An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
This technical guide provides a comprehensive overview of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science, detailing its chemical structure, properties, synthesis, and key applications.
Chemical Structure and Identification
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, also known as D4V, is a cyclic siloxane with a ring structure composed of alternating silicon and oxygen atoms.[1] Each silicon atom is bonded to one methyl group and one vinyl group. This unique structure, with four reactive vinyl functional groups, makes it a valuable intermediate in the synthesis of various silicon-based polymers.[1][2]
Below is a two-dimensional representation of its chemical structure.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2554-06-5[2][3][4][5][6][7] |
| Molecular Formula | C₁₂H₂₄O₄Si₄[2][3][4][5][6][7] |
| Molecular Weight | 344.66 g/mol [2][5][6] |
| IUPAC Name | 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane[3][7] |
| InChI | 1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3[7] |
| InChI Key | VMAWODUEPLAHOE-UHFFFAOYSA-N[3][7] |
| SMILES | C[Si]1(O--INVALID-LINK--(O--INVALID-LINK--(O--INVALID-LINK--(O1)C=C)C=C)C=C)C=C[3][6][7] |
| Synonyms | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane, 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane[2][5][7] |
Physicochemical Properties
This compound is a colorless, transparent liquid at room temperature.[2][8] It is miscible with most organic solvents but is sensitive to moisture and incompatible with acids, bases, and strong oxidizing agents.[8][9]
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Clear colorless liquid[2][3] |
| Melting Point | -43 to -45 °C (decomposes)[2] |
| Boiling Point | 110 - 112 °C at 10 mmHg[2] |
| Density | 0.997 g/mL at 25 °C[2][8] |
| Refractive Index (n20/D) | 1.434[2] |
| Purity | ≥97% (GC)[2][5] |
| Storage Conditions | Room temperature, under nitrogen, moisture sensitive[2][6][9] |
Synthesis and Experimental Protocols
Synthesis
A common method for preparing 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane involves the hydrolysis of methylvinyldichlorosilane.[10] The resulting mixture of cyclic and linear siloxanes undergoes catalytic cracking at high temperatures and vacuum to yield the desired product.[10]
The general workflow for the synthesis is illustrated below.
Detailed Experimental Protocol: Hydrolysis of Methylvinyldichlorosilane[13]
-
Reaction Setup : To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 800 g of water and 500 ppm of Triton TX-100.
-
Cooling : Start stirring and cool the mixture to 15°C using an ice-salt bath.
-
Addition of Reactant : Add 300 g of methylvinyldichlorosilane dropwise to the flask, maintaining the reaction temperature between 15-20°C.
-
Reaction : After the addition is complete (approximately 6 hours), continue the reaction for an additional 2 hours at 15-20°C. The resulting hydrochloric acid concentration will be about 6 mol/L.
-
Cyclization : Remove the ice-salt bath and heat the mixture to 58°C with an electric heating mantle while stirring to promote cyclization.
-
Workup : After the reaction is complete, cool the mixture and separate the oil layer (hydrolysis solution) from the acidic aqueous layer. The oil layer is then washed with a salt solution, its pH is adjusted, and it is subjected to vacuum distillation to isolate the final product.[10]
Purification Method
For small-scale purification, a 7 mL sample can be distilled using a small Vigreux column at atmospheric pressure. This procedure can be performed without significant polymerization or decomposition of the compound.[8]
Applications in Research and Development
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is a key building block in polymer chemistry and organic synthesis.[8] Its high reactivity, attributed to the vinyl groups, allows it to be used in various cross-linking reactions to create high-performance materials.[2]
Key Applications:
-
Polymer Chemistry : It serves as a crucial cross-linking agent for producing silicone elastomers, resins, and advanced composites with enhanced thermal stability, flexibility, and durability.[1][2][11] These materials find use in the automotive, aerospace, and electronics industries.[2]
-
Organic Synthesis : It is widely used as a vinyl-donating reagent in palladium-catalyzed cross-coupling reactions with aryl halides to synthesize a variety of substituted styrenes.[8][9] This is a mild and general method for preparing these important organic compounds.[8]
-
Materials Science : The compound is used in the formulation of sealants, adhesives, and coatings to improve water resistance and durability.[2] It is also used in the fabrication of micro- and nano-patterned hydrogels for applications such as stem cell culture.
-
Drug Development and Biomedical Applications : Its biocompatibility makes it suitable for use in medical devices that require flexible and durable materials.[2] It is also used in cosmetic formulations to improve texture and spreadability.[2]
Application Example: Palladium-Catalyzed Vinylation
The palladium-catalyzed cross-coupling of an aryl bromide with 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane provides a straightforward route to substituted styrenes.[8][9]
The logical relationship of this reaction is depicted below.
References
- 1. 2 4 6 8 Tetramethyl 2 4 6 8 Tetravinylcyclotetrasiloxane CAS 2554 06 5 [cfsilicones.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, 97% 50 g | Request for Quote [thermofisher.com]
- 4. 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | C12H24O4Si4 | CID 75706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane | 2554-06-5 [chemicalbook.com]
- 9. 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
